molecular formula C10H8FNO2S2 B2370033 2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl fluoride CAS No. 2138177-69-0

2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl fluoride

Cat. No.: B2370033
CAS No.: 2138177-69-0
M. Wt: 257.3
InChI Key: HPSUXZCGBZGCDA-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl fluoride is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a sulfonyl fluoride group, which is known for its reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl fluoride typically involves the reaction of 3-methylphenyl isothiocyanate with a suitable sulfonyl fluoride precursor

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The aromatic ring allows for coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions include sulfonamides, oxidized thiazole derivatives, and various substituted aromatic compounds.

Scientific Research Applications

2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on enzymes or other biological molecules. This covalent modification can inhibit enzyme activity or alter the function of the target molecule. The thiazole ring also contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylphenyl)-1,3-thiazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.

    2-(3-Methylphenyl)-1,3-thiazole-4-sulfonic acid: Contains a sulfonic acid group, which is more acidic and less reactive than the sulfonyl fluoride group.

    2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride: Chloride derivative, which is also reactive but has different reactivity compared to sulfonyl fluoride.

Uniqueness

The uniqueness of 2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl fluoride lies in its sulfonyl fluoride group, which provides a high degree of reactivity and specificity in chemical reactions. This makes it a valuable compound for various applications, particularly in the development of enzyme inhibitors and other biologically active molecules.

Properties

IUPAC Name

2-(3-methylphenyl)-1,3-thiazole-4-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S2/c1-7-3-2-4-8(5-7)10-12-9(6-15-10)16(11,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSUXZCGBZGCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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